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molecular formula C9H11N B1340719 6-Methylindoline CAS No. 86911-82-2

6-Methylindoline

Cat. No. B1340719
M. Wt: 133.19 g/mol
InChI Key: GYHSHGUXLJLVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05736534

Procedure details

6-Methylindole (2.785 g, 21.2 mmol) in dry Et2O (30 mL) was chilled to 0° C. and a solution of ZnBH4 in Et2O (~1.5 eq.; 215 mL of 0.15M) was added. The mixture was stirred 3 days at 22° C. in darkness and then quenched by addition of 1M aqueous HCl (until no further H2(g) evolved on mixing) followed by basification to pH >10 with 2N NaOH. The ether phase was separated and washed with brine, tided over MgSO4(s), filtered, and concentrated in vacuo to afford >90% pure 6-methyl-indoline as a syrup (2.82 g; GC/MS: RT=0.63 min., M+ =133). This material can be purified by chromatography on silica (25% EtOAc/hexanes) or vacuum distillation but was typically used without further purification. The following indolines were prepared in an analogous manner from the appropriately substituted indoles:
Quantity
2.785 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ZnBH4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
215 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1>CCOCC>[CH3:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.785 g
Type
reactant
Smiles
CC1=CC=C2C=CNC2=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
ZnBH4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
215 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 3 days at 22° C. in darkness
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of 1M aqueous HCl (until no further H2(g)
ADDITION
Type
ADDITION
Details
on mixing)
CUSTOM
Type
CUSTOM
Details
The ether phase was separated
WASH
Type
WASH
Details
washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1=CC=C2CCNC2=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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